molecular formula C12H13F2N3O2 B14072157 (2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

(2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

Cat. No.: B14072157
M. Wt: 269.25 g/mol
InChI Key: LSCNANBNVFQJDJ-LESKNEHBSA-N
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Description

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is a chiral compound with significant applications in medicinal chemistry. It is characterized by the presence of a difluorophenyl group, a triazole ring, and a butane-2,3-diol moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Butane-2,3-diol Moiety: The butane-2,3-diol moiety is synthesized via a stereoselective reduction of a corresponding diketone.

Industrial Production Methods

In an industrial setting, the production of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triazole ring to a triazoline or other reduced forms.

    Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of diketones or aldehydes.

    Reduction: Formation of triazolines or other reduced derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly antifungal agents.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to the antifungal effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole antifungal agent with a similar mechanism of action.

    Itraconazole: A triazole antifungal with a broader spectrum of activity.

    Voriconazole: A triazole antifungal with enhanced activity against certain fungal species.

Uniqueness

(2R,3R)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butane-2,3-diol is unique due to its specific stereochemistry and the presence of the difluorophenyl group, which may confer distinct biological activities and pharmacokinetic properties compared to other triazole antifungals.

Properties

Molecular Formula

C12H13F2N3O2

Molecular Weight

269.25 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol

InChI

InChI=1S/C12H13F2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8?,12-/m1/s1

InChI Key

LSCNANBNVFQJDJ-LESKNEHBSA-N

Isomeric SMILES

CC([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O

Canonical SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)O

Origin of Product

United States

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